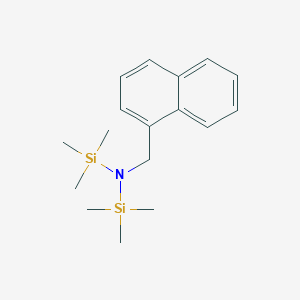
Silanamine, 1,1,1-trimethyl-N-(1-naphthalenylmethyl)-N-(trimethylsilyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Silanamine, 1,1,1-trimethyl-N-(1-naphthalenylmethyl)-N-(trimethylsilyl)-” is an organosilicon compound that features both silicon and nitrogen atoms within its molecular structure. Organosilicon compounds are known for their versatility and are widely used in various industrial applications due to their unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “Silanamine, 1,1,1-trimethyl-N-(1-naphthalenylmethyl)-N-(trimethylsilyl)-” typically involves the reaction of trimethylsilyl chloride with a naphthalenylmethylamine derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
“Silanamine, 1,1,1-trimethyl-N-(1-naphthalenylmethyl)-N-(trimethylsilyl)-” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trimethylsilyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides, alkoxides, or amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of organosilicon compounds with different functional groups.
Applications De Recherche Scientifique
“Silanamine, 1,1,1-trimethyl-N-(1-naphthalenylmethyl)-N-(trimethylsilyl)-” has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives.
Mécanisme D'action
The mechanism by which “Silanamine, 1,1,1-trimethyl-N-(1-naphthalenylmethyl)-N-(trimethylsilyl)-” exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to modulate various biochemical pathways, leading to its observed effects in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilylamine: A simpler organosilicon compound with similar reactivity.
Naphthalenylmethylamine: Lacks the silicon component but shares the naphthalenylmethyl group.
Trimethylsilyl chloride: A common reagent used in the synthesis of organosilicon compounds.
Uniqueness
“Silanamine, 1,1,1-trimethyl-N-(1-naphthalenylmethyl)-N-(trimethylsilyl)-” is unique due to its combination of the naphthalenylmethyl group and the trimethylsilyl group, which imparts distinct chemical properties and reactivity compared to other organosilicon compounds.
Propriétés
Numéro CAS |
88211-48-7 |
|---|---|
Formule moléculaire |
C17H27NSi2 |
Poids moléculaire |
301.6 g/mol |
Nom IUPAC |
1-naphthalen-1-yl-N,N-bis(trimethylsilyl)methanamine |
InChI |
InChI=1S/C17H27NSi2/c1-19(2,3)18(20(4,5)6)14-16-12-9-11-15-10-7-8-13-17(15)16/h7-13H,14H2,1-6H3 |
Clé InChI |
LNMUTNWDKWAJDL-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)N(CC1=CC=CC2=CC=CC=C21)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


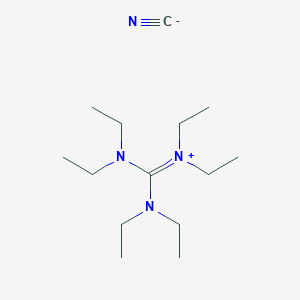
silane](/img/structure/B14380923.png)
![4-[(1,3-Dithian-2-ylidene)(phenyl)methyl]benzoic acid](/img/structure/B14380925.png)
![4-[(3,4-Dimethoxyphenyl)methoxy]butan-2-one](/img/structure/B14380930.png)
![1-{[Bis(2-chloroethyl)carbamoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14380932.png)
![3-Methoxy-2-[2-(methylsulfanyl)-4-oxoazetidin-1-yl]benzoic acid](/img/structure/B14380939.png)
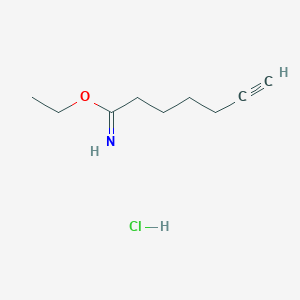
![3,3-dimethyl-2-[(E)-2-(2-phenyl-1H-indol-3-yl)ethenyl]-5-propylindole](/img/structure/B14380947.png)
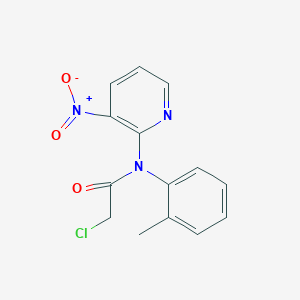

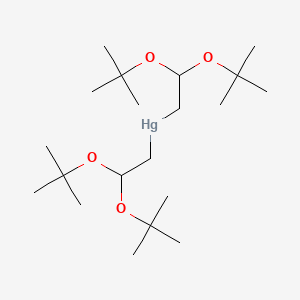
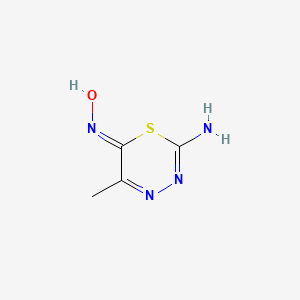
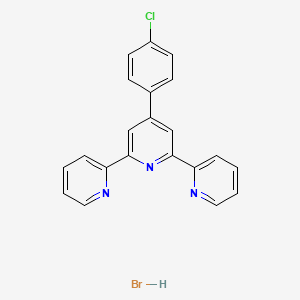
![1-[(2,2-Dinonyl-1,3-dioxolan-4-YL)methyl]piperidine](/img/structure/B14381006.png)
